butan-2-yl 2-hydroxypropanoate
Description
Butan-2-yl 2-hydroxypropanoate is an ester derived from 2-hydroxypropanoic acid (lactic acid) and butan-2-ol.
Key structural features:
- Ester group: Formed via esterification between the hydroxyl group of lactic acid and the alcohol group of butan-2-ol.
Properties
IUPAC Name |
butan-2-yl 2-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-5(2)10-7(9)6(3)8/h5-6,8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHQMSLDUXOQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864837 | |
| Record name | Propanoic acid, 2-hydroxy-, 1-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18449-60-0 | |
| Record name | 1-Methylpropyl 2-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18449-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-butyl lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018449600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, 1-methylpropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-hydroxy-, 1-methylpropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10864837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D,L-sec-butyl D,L-lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.471 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Butan-2-yl 2-hydroxypropanoate can be synthesized through the esterification of butan-2-ol with lactic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
CH3CH2CH(OH)CH3+CH3CH(OH)COOH→CH3CH2CH(OCOCH(OH)CH3)+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with an acid catalyst. The ester is then separated from the reaction mixture through distillation, and any unreacted starting materials are recycled back into the reactor .
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2-hydroxypropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into butan-2-ol and lactic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Butan-2-ol and lactic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Butan-2-yl 2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of butan-2-yl 2-hydroxypropanoate involves its interaction with biological molecules. As an ester, it can undergo hydrolysis to release butan-2-ol and lactic acid, which can then participate in various metabolic pathways. The compound may also interact with enzymes and receptors, influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares butan-2-yl 2-hydroxypropanoate with analogous esters:
Key Observations:
Ethyl 2-Hydroxypropanoate: Occurrence: Produced by Saccharomyces cerevisiae and Pichia kudriavzevii during fermentation, contributing to fruity and sweet aromas in beverages like ikigage . Volatility: Detected in yeast volatilomes, with concentrations varying significantly with culture age (e.g., absent in 1-day-old cultures but present in 8-day-old cultures) .
2-(1H-Indol-3-yl)ethyl 2-Hydroxypropanoate: Source: Isolated from the marine yeast Pichia membranifaciens . Activity: Exhibits weak antioxidant properties (DPPH radical scavenging), likely due to the indole moiety enhancing electron-donating capacity .
This compound: Synthetic Potential: Synthesis methods for analogous butan-2-yl esters (e.g., dodec-5-enoate derivatives) involve reacting acid chlorides with butan-2-ol in anhydrous benzene with pyridine as a catalyst . Hypothesized Applications: Branched alcohol esters (e.g., butan-2-yl dodec-2-enoate) are effective insect attractants, suggesting similar utility for this compound in agrochemical formulations .
Stereochemical Considerations
- Enantiomer-Specific Effects: highlights that enantiomers of butan-2-yl esters (e.g., EFETOV-S-S-5 vs. EFETOV-S-5) exhibit differences in purity and field efficacy. Similarly, ethyl (2S)-2-hydroxypropanoate () may have distinct flavor or bioactive properties compared to its (R)-isomer .
Fermentation-Derived Esters
Ethyl 2-hydroxypropanoate is a key flavor compound in fermented beverages, with its production linked to yeast metabolic activity. Its absence in 1-day-old yeast cultures and emergence in older cultures suggest regulated biosynthesis pathways tied to microbial aging .
Antioxidant Activity
The indole-containing derivative (2-(1H-indol-3-yl)ethyl 2-hydroxypropanoate) shows weak radical scavenging, suggesting that aromatic moieties in esters may modulate antioxidant capacity—a property less likely in simpler esters like ethyl or butan-2-yl variants .
Biological Activity
Butan-2-yl 2-hydroxypropanoate, also known as butan-2-yl lactate, is an ester compound with various applications in chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is formed through the esterification of butan-2-ol and lactic acid. The chemical structure can be represented as follows:
This compound is characterized by its ester functional group, which plays a crucial role in its biological interactions.
The biological activity of this compound primarily involves its interaction with biological molecules. As an ester, it can undergo hydrolysis to release butan-2-ol and lactic acid, both of which are significant in metabolic pathways. The hydrolysis reaction can be represented as:
These metabolites may interact with various enzymes and receptors, influencing cellular processes such as energy metabolism and signaling pathways .
1. Research Applications
This compound has been investigated for several applications in scientific research:
- Chemistry : Used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.
- Biology : Studied for its potential effects on biological systems, particularly in metabolic pathways.
- Medicine : Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations .
2. Case Studies
Several studies have highlighted the biological effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated that this compound enhances cellular uptake of drugs when used in formulations. |
| Study B | Showed that the compound exhibits anti-inflammatory properties by modulating cytokine release in vitro. |
| Study C | Investigated its role as a potential metabolic regulator, influencing glucose metabolism in cell cultures. |
These findings indicate that this compound may have therapeutic potential beyond its use as a chemical intermediate.
3. Mechanistic Insights
The compound's mechanism of action involves several pathways:
- Enzyme Interactions : It may act as a substrate or inhibitor for specific enzymes involved in metabolic processes.
- Cellular Uptake : The hydroxy group enhances solubility, facilitating better cellular absorption compared to other esters.
Q & A
Q. Q1. What are the optimal synthetic routes for enantiomerically pure butan-2-yl 2-hydroxypropanoate, and how can reaction efficiency be improved?
Synthesis of enantiopure esters like this compound typically involves chiral alcohol precursors (e.g., (2R)- or (2S)-butan-2-ol) and acid coupling agents. Evidence from analogous syntheses (e.g., (2S)-butan-2-yl (Z)-dodec-5-enoate) suggests using pre-dried pyridine as a catalyst and anhydrous benzene as a solvent to minimize side reactions . Reaction optimization includes:
- Temperature control : Heating to reflux (e.g., 1 hour at boiling point) improves esterification efficiency.
- Post-reaction purification : Sequential washing with HCl (5%) and NaOH (10%) removes unreacted pyridine, acid, and alcohol .
- Purity assessment : High-performance liquid chromatography (HPLC) is critical for quantifying enantiomeric excess (e.g., 85% purity for (2S)-enantiomers) .
Q. Q2. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Distinguishes enantiomers via chiral shift reagents or derivatization.
- Chiral HPLC : Resolves enantiomers using columns like Chiralcel OD-H .
- Infrared Spectroscopy (IR) : Identifies ester carbonyl (~1740 cm⁻¹) and hydroxyl (~3500 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
Methodological Note : For reproducibility, document solvent purity, column specifications, and calibration standards per IUPAC guidelines .
Advanced Research Questions
Q. Q3. How do stereochemical variations (R vs. S configurations) in this compound influence biological activity, and how can conflicting data be resolved?
Enantiomer-specific activity is well-documented in related esters. For example, (2S)-butan-2-yl (Z)-dodec-5-enoate attracted specific moth species, while the (2R)-enantiomer was inactive . To address contradictions:
- Field testing : Use controlled traps (e.g., Delta traps with sticky layers) to isolate species-specific responses .
- Dose-response studies : Test enantiomer ratios (e.g., racemic mixtures vs. pure forms) to identify synergistic/antagonistic effects.
- Statistical validation : Apply ANOVA to compare attraction rates across enantiomers and controls .
Q. Q4. What computational strategies can predict the physicochemical properties and reactivity of this compound?
- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate dipole moments, polarizability, and reaction pathways.
- Molecular Dynamics (MD) : Simulate solvent interactions and stability under varying temperatures.
- QSAR/QSPR Models : Corrogate structure-activity relationships using databases like CC-DPS, which integrates quantum chemistry and neural networks .
Note : Validate predictions with experimental data (e.g., HPLC retention times, NMR shifts) to refine computational parameters .
Q. Q5. How can researchers address reproducibility challenges in synthesizing and testing this compound?
Reproducibility issues often stem from:
- Chiral impurity : Use enantiomerically pure starting materials (e.g., >99% ee) and monitor reactions with chiral HPLC .
- Environmental variability : Standardize field-testing protocols (e.g., trap placement, weather conditions) .
- Data reporting : Follow Beilstein Journal guidelines for detailing experimental procedures, including solvent batches and instrument settings .
Q. Q6. What ecological implications should be considered when deploying this compound in field studies?
- Non-target effects : Test attraction/repellency in non-target species using control baits.
- Degradation studies : Assess ester stability under UV light, humidity, and microbial activity via GC-MS .
- Ethical compliance : Adhere to ecological research ethics, such as minimizing habitat disruption during fieldwork .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
